Axially Chiral N,N-Ligand-Promoted Pd-Catalyzed Enantioselective Allylic Amination and Alkylation

,

Organic Letters,

2023,

25(32),

5946-5950

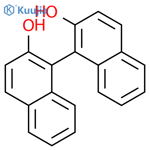

![(S)-[1,3':1',1'':3'',1'''-Quaternaphthalene]-2',2''-diol structure](https://de.kuujia.com/scimg/cas/851615-07-1x500.png)